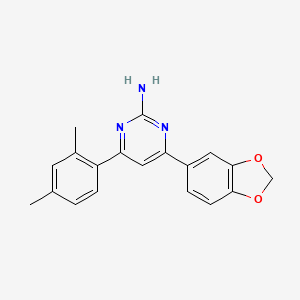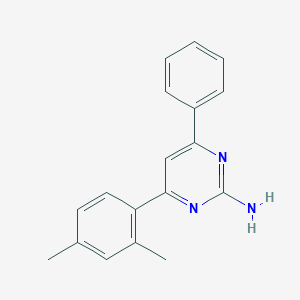
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, also known as BDPP, is a novel pyrimidine derivative molecule with potential applications in medicinal chemistry. It has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO) and has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. BDPP is a promising candidate for the development of new therapeutic agents and has been the subject of numerous scientific studies.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin in the brain, and its inhibition can be beneficial in the treatment of depression, anxiety, and other mental health disorders. This compound has also been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-microbial agent. It has been found to possess anti-inflammatory properties in vitro and in vivo, and to exert antioxidant activity against reactive oxygen species. Additionally, this compound has been shown to possess anti-microbial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Mechanism of Action
The exact mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is still under investigation, but it is believed to involve the inhibition of MAO. This inhibition is thought to be mediated by the binding of this compound to the active site of the enzyme, which prevents its normal activity. Additionally, this compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, and it is believed that these activities are mediated by the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
In vitro studies have shown that this compound is capable of inhibiting the activity of MAO, resulting in increased levels of neurotransmitters such as dopamine and serotonin in the brain. This can have beneficial effects on mood and behavior, and may be useful in the treatment of depression and anxiety. Additionally, this compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which can be beneficial in treating a variety of conditions.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is its potential to act as an inhibitor of MAO. This makes it a promising candidate for the development of novel therapeutic agents. Additionally, its anti-inflammatory, anti-oxidant, and anti-microbial properties make it a useful tool for laboratory experiments. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can be difficult to synthesize in large quantities. Additionally, its mechanism of action is still not fully understood, so further research is needed to determine its potential applications.
Future Directions
The potential of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine as a therapeutic agent is still being explored, and there are numerous possible future directions for research. These include further studies into its mechanism of action, its effects on various physiological processes, and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and formulation for its use in humans. Additionally, further studies are needed to explore the potential of this compound as an inhibitor of other enzymes, and its potential for use in other types of therapeutic agents. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory, anti-oxidant, and anti-microbial agent.
Synthesis Methods
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can be synthesized via a multi-step process involving the reaction of a pyrimidine derivative with an aldehyde, followed by a condensation reaction with a dimethylphenyl group and a benzodioxol-5-yl group. The reaction of the aldehyde and pyrimidine derivative produces a pyrimidine-aldehyde intermediate, which is then reacted with a dimethylphenyl group and a benzodioxol-5-yl group to form this compound.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-11-3-5-14(12(2)7-11)16-9-15(21-19(20)22-16)13-4-6-17-18(8-13)24-10-23-17/h3-9H,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCNZSXMQJFGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














